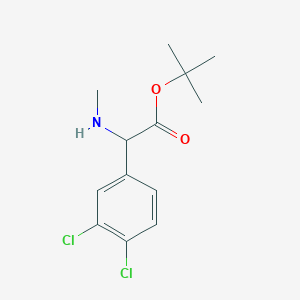

![molecular formula C17H19ClN2O2 B2650796 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone CAS No. 135127-51-4](/img/structure/B2650796.png)

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

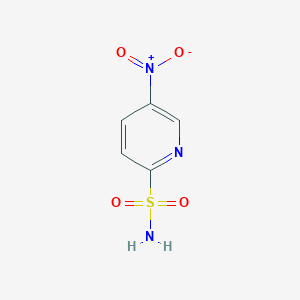

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is a chemical compound . It is a type of naphthoquinone, which is a class of organic compounds characterized by a naphthalene core where two carbonyl groups are attached at the 1 and 4 positions .

Synthesis Analysis

The synthesis of this compound involves a chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine . This reaction results in a novel multifunctional ligand precursor .Molecular Structure Analysis

The molecular structure of this compound is described by the chemical formula C17H19ClN2O2 . The molecule has a molecular weight of 318.79796 g/mol .Chemical Reactions Analysis

The compound is part of a class of molecules that are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . It is also electroactive with respect to the dominant redox-active naphthoquinone moiety .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Electrochemical Characteristics

A novel ligand precursor 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone (L) was synthesized, leading to the formation of mononuclear transition metal dithiocarbamate complexes with notable fluorescence and electrochemical activity. The compounds exhibited strong antimicrobial activity, especially against S. aureus, making them potent antibacterial agents Verma & Singh, 2015.

Electrochemical and Photoelectrochemical Reduction

Derivatives of 2-chloro-3-((2-(dimethylpropylammonio)ethyl)amino)-1,4-naphthoquinone were used as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. These derivatives showed potential in functionalizing various surfaces, including electrode materials and high surface area oxides Calabrese, Buchanan & Wrighton, 1983.

Biological Applications

Antibacterial and Antifungal Activities

Nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with piperidinol, piperidine, and piperazine derivatives led to new compounds with promising antibacterial and antifungal activity Ibiş et al., 2015. Additionally, a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones demonstrated notable activity against human SH-SY5Y cells, Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa, indicating the potential of the scaffold in developing broad-spectrum therapeutics Olawode et al., 2019.

Antimicrobial Properties and Catalase Activity Inhibition

A range of new 1,4-naphtho- and benzoquinone derivatives with N-, S-, O-substituted groups were synthesized, exhibiting antimicrobial activity at low concentrations against various bacteria and fungi. Interestingly, compound 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione demonstrated significant inhibitory activity for the catalase enzyme Kurban et al., 2019.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-3-(2-piperidin-1-ylethylamino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c18-14-15(19-8-11-20-9-4-1-5-10-20)17(22)13-7-3-2-6-12(13)16(14)21/h2-3,6-7,19H,1,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEMKLGKYAOKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

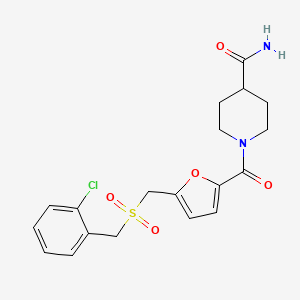

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)

![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)

![[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid](/img/structure/B2650720.png)

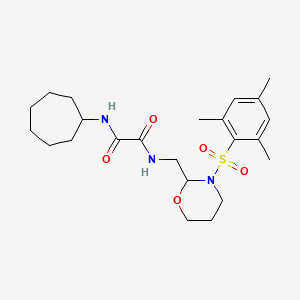

![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2650728.png)

![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2650731.png)

![(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B2650732.png)